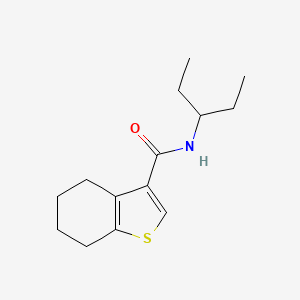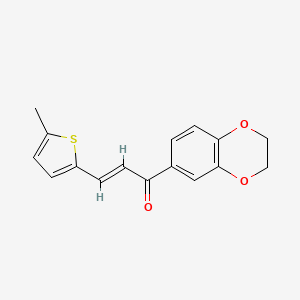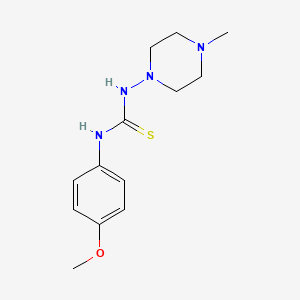
4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. MeOPP has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience.
作用机制
The exact mechanism of action of 4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT1A receptor. This activation of the 5-HT1A receptor is thought to be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects. This compound has also been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity and high selectivity for the 5-HT1A receptor. However, one limitation is that its effects may vary depending on the animal model used, making it difficult to generalize findings across different species.
未来方向
There are a number of potential future directions for research on 4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the treatment of Parkinson's disease. Further studies are needed to determine its neuroprotective effects in humans. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different brain regions and neurotransmitter systems.
合成方法
4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with 2-methoxybenzaldehyde and 2-methylbenzylamine in the presence of a reducing agent. Other methods include the reaction of 1-benzylpiperazine with 2-methoxybenzoyl chloride and 2-methylbenzylamine in the presence of a base or the reaction of 1-benzylpiperazine with 2-methoxybenzaldehyde and 2-methylbenzylisothiocyanate in the presence of a base.
科学研究应用
4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
属性
IUPAC Name |
4-(2-methoxyphenyl)-N-(2-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-15-7-3-4-8-16(15)20-19(24)22-13-11-21(12-14-22)17-9-5-6-10-18(17)23-2/h3-10H,11-14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWVANCFTGETKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5814010.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5814014.png)


![2-{3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814035.png)


![N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5814050.png)
![4-methyl-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5814066.png)
![2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide](/img/structure/B5814071.png)
